molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6

1-Amino-2-methylpyridinium iodide

Cat. No.: B1590289
CAS No.: 7583-90-6
M. Wt: 236.05 g/mol
InChI Key: XMFXSCPQGJZSLU-UHFFFAOYSA-M
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Description

1-Amino-2-methylpyridinium iodide is an organic compound that appears as white to light yellow crystals. It is soluble in water and various organic solvents. This compound is an ionic compound consisting of a 1-amino-2-methylpyridinium cation and an iodide anion .

Chemical Reactions Analysis

1-Amino-2-methylpyridinium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydriodic acid, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-amino-2-methylpyridinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The specific pathways and molecular targets depend on the context in which the compound is used. For example, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions .

Properties

IUPAC Name

2-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXSCPQGJZSLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484977
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-90-6
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-methylpyridinium Iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylpyridinium iodide
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1-Amino-2-methylpyridinium iodide
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Reactant of Route 4
1-Amino-2-methylpyridinium iodide
Reactant of Route 5
1-Amino-2-methylpyridinium iodide
Reactant of Route 6
1-Amino-2-methylpyridinium iodide
Customer
Q & A

Q1: Can 1-Amino-2-methylpyridinium iodide be used for deamination reactions?

A2: Yes, this compound can be indirectly employed for deamination. While it does not directly deaminate itself, it reacts with benzaldehyde to form N-benzalimino-2-methylpyridinium iodide. This intermediate, upon treatment with a base, yields 2-picoline and benzonitrile, effectively achieving deamination of the original 2-methylpyridine [].

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